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Compound of Interest

Compound Name: Calcium;indium

Cat. No.: B15489153

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Calcium-doped and undoped indium oxide, offering insights into how
elemental doping can tailor material properties for advanced applications. The following
sections detail the structural, optical, and electrical characteristics of these materials, supported
by experimental data and detailed methodologies.

While direct comparative studies on Calcium-doped Indium Oxide (Ca:In203) are limited, this
guide leverages data from studies on Ca-doped Copper Indium Oxide (Ca:CulnOz) and
compares it with established data for undoped Indium Oxide (In203). This comparison provides
valuable insights into the potential effects of calcium doping on the indium oxide material

system.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data obtained from experimental studies
on undoped Indium Oxide and Calcium-doped Copper Indium Oxide.
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Undoped Indium Oxide Ca-doped Copper Indium
Property .
(In203) Oxide (Ca:CulnO2)
Crystal Structure Cubic Bixbyite[1][2] Delafossite[3]
Lattice Constant (a) ~10.117 A[1]
Optical Band Gap (EQ) 3.5eV-3.75eV[4] 2.46 - 2.99 eV[3]
) ) ) o >70% in the 400-700 nm
Optical Transmittance >80% in the visible range[4]
range[3]
Electrical Resistivity (p) High (semiconducting) Lowered by doping
Carrier Mobility (u) Varies with preparation Enhanced with doping
o Dependent on deposition
Grain Size 95 - 135 nm|3]

conditions

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are the typical experimental protocols used for the synthesis and characterization of both
undoped and doped indium oxide thin films.

Synthesis: Activated Reactive Evaporation

A common technique for depositing both undoped and doped indium oxide thin films is
Activated Reactive Evaporation.

e Precursor Materials: High-purity indium metal (for undoped In203) or a mixture of high-purity
copper and indium metals (for CulnO2) are used as the source materials. For doping, an
appropriate source of calcium is co-evaporated.

o Substrate Preparation: Substrates, typically glass or silicon wafers, are meticulously cleaned
using a sequence of ultrasonic baths in acetone, isopropanol, and deionized water to remove
any organic and inorganic contaminants.

o Deposition Process:
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o The source materials are placed in crucibles within a vacuum chamber.
o The chamber is evacuated to a high vacuum (typically < 10~> Torr).

o The source materials are heated and evaporated using an electron beam or thermal
resistance heating.

o During evaporation, a controlled flow of oxygen gas is introduced into the chamber,
creating a reactive plasma to facilitate the formation of the oxide thin film on the substrate.

o The substrate temperature is maintained at a specific level (e.g., room temperature to
400°C) to influence the film's crystallinity and morphology.

o Post-Deposition Annealing: After deposition, the films are often annealed in air at elevated
temperatures (e.g., 200-600°C) to improve crystallinity, reduce defects, and enhance optical
and electrical properties.

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized thin
films:

o X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size
of the films. XRD patterns are typically recorded using a diffractometer with Cu Ka radiation.

e Scanning Electron Microscopy (SEM): To visualize the surface morphology, including grain
size and shape, of the thin films.

o Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to
determine the elemental composition of the films and confirm the presence and distribution
of the dopant (calcium).

e UV-Vis Spectroscopy: To measure the optical transmittance and absorbance of the films,
from which the optical band gap is calculated.

» Four-Point Probe Measurement: To determine the electrical resistivity and conductivity of the
films.
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« Hall Effect Measurement: To determine the carrier concentration and mobility, providing
insights into the electrical transport properties of the material.

Visualizing the Process and Properties

To better illustrate the experimental workflow and the logical relationships between material
properties, the following diagrams are provided.
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Experimental Workflow for Thin Film Synthesis and Characterization.
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Influence of Calcium Doping on Material Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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